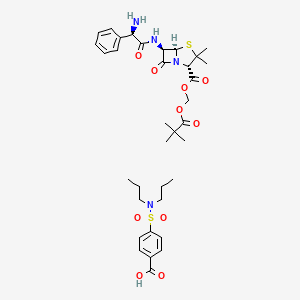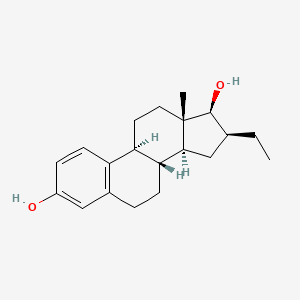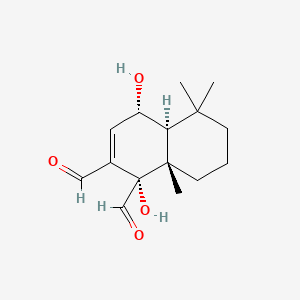
Mukaadial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mukaadial is a tertiary alcohol.
Aplicaciones Científicas De Investigación
Anti-Malarial Properties
Mukaadial, specifically iso-mukaadial acetate, a compound found in Warburgia salutaris, demonstrates significant anti-malarial activity. A study by Nyaba et al. (2018) found that iso-mukaadial acetate showed very good activity in inhibiting parasite growth. This discovery is crucial as it offers a potential alternative to current anti-malarial drugs, especially in the face of increasing parasite resistance.
Hepatoprotective Effects
Research conducted by Ayeni et al. (2021) revealed the protective role of iso-mukaadial acetate against liver injury. In this study, the administration of iso-mukaadial acetate significantly reduced liver damage markers in a rat model. This indicates its potential use in treating liver diseases.
Antidiabetic Potential
The study by Msomi et al. (2019) highlighted the antidiabetic properties of iso-mukaadial acetate. It was found to enhance glucose uptake in L6 rat myoblast cell lines, suggesting its potential as a new antidiabetic agent.
Anticancer Activity
Research has also shown the potential of iso-mukaadial acetate in cancer treatment. Raphela-Choma et al. (2021) found that it exhibited anti-proliferative effects on breast and ovarian cancer cell lines and induced apoptosis, indicating its promise as a component in developing anticancer drugs.
Antinociceptive Action
Mukaadial has been studied for its antinociceptive properties. A study by Malheiros et al. (2001) found that a sesquiterpene drimane, which includes mukaadial, isolated from Drimys winteri bark, showed antinociceptive action, indicating its potential use in pain management.
Propiedades
Número CAS |
87420-14-2 |
|---|---|
Nombre del producto |
Mukaadial |
Fórmula molecular |
C15H22O4 |
Peso molecular |
266.33 g/mol |
Nombre IUPAC |
(1S,4S,4aS,8aS)-1,4-dihydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalene-1,2-dicarbaldehyde |
InChI |
InChI=1S/C15H22O4/c1-13(2)5-4-6-14(3)12(13)11(18)7-10(8-16)15(14,19)9-17/h7-9,11-12,18-19H,4-6H2,1-3H3/t11-,12-,14-,15+/m0/s1 |
Clave InChI |
AMHCJQBKGMEAAJ-NZBPQXDJSA-N |
SMILES isomérico |
C[C@]12CCCC([C@@H]1[C@H](C=C([C@@]2(C=O)O)C=O)O)(C)C |
SMILES |
CC1(CCCC2(C1C(C=C(C2(C=O)O)C=O)O)C)C |
SMILES canónico |
CC1(CCCC2(C1C(C=C(C2(C=O)O)C=O)O)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



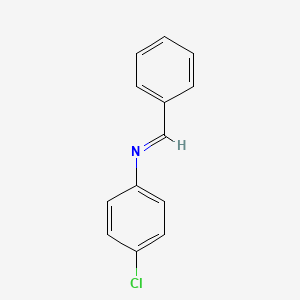
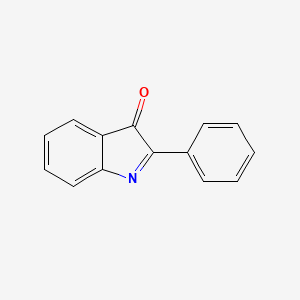
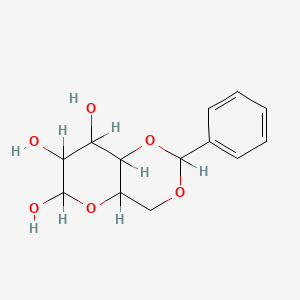
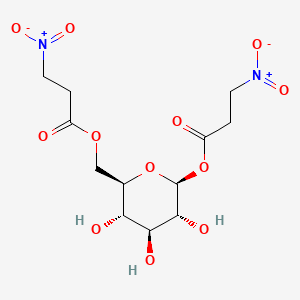
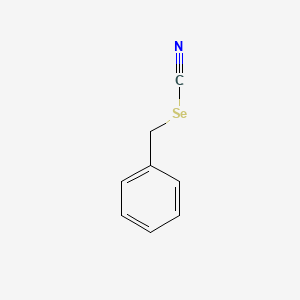
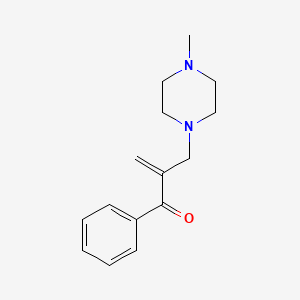
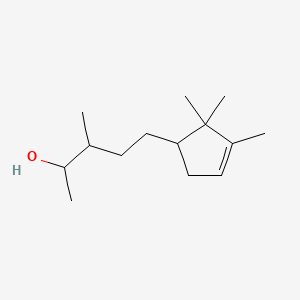
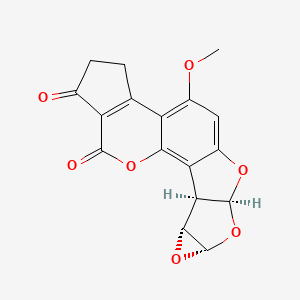
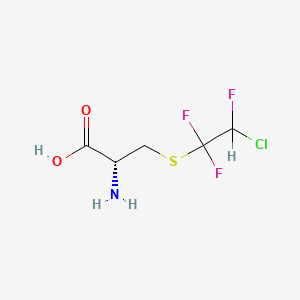
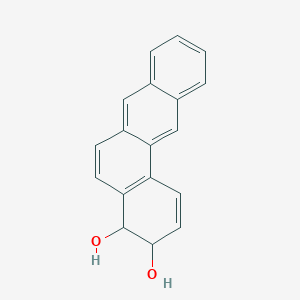
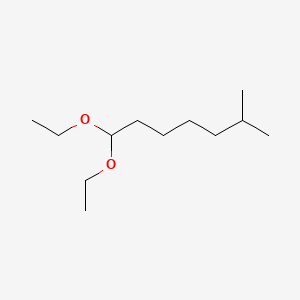
![7-[2-[(2S,4S)-4-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethoxy]-7-oxoheptanoic acid](/img/structure/B1206734.png)
